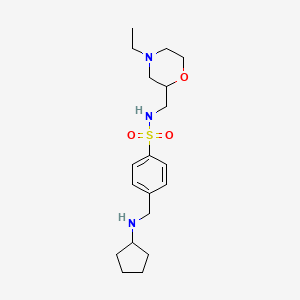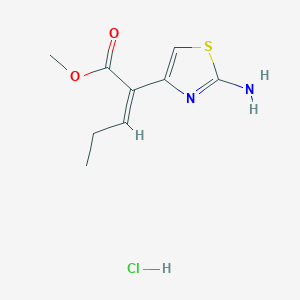
(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride typically involves the reaction of 2-aminothiazole with appropriate reagents to form the desired product. One common method involves the condensation of 2-aminothiazole with an α,β-unsaturated ester under acidic conditions to yield the (Z)-isomer of the compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by adding hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives. These products can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and cancer cell lines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A precursor to many thiazole derivatives with antimicrobial and anticancer properties.
Dasatinib: A clinically used anticancer drug that contains a thiazole moiety.
Alpelisib: Another anticancer drug with a thiazole structure.
Uniqueness
(Z)-Methyl 2-(2-aminothiazol-4-yl)pent-2-enoate hydrochloride is unique due to its specific (Z)-configuration and the presence of both an aminothiazole and an α,β-unsaturated ester moiety. This unique structure contributes to its distinct reactivity and biological activity compared to other thiazole derivatives.
Eigenschaften
Molekularformel |
C9H13ClN2O2S |
|---|---|
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
methyl (Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O2S.ClH/c1-3-4-6(8(12)13-2)7-5-14-9(10)11-7;/h4-5H,3H2,1-2H3,(H2,10,11);1H/b6-4-; |
InChI-Schlüssel |
ACOBUWCQVBVTGT-YHSAGPEESA-N |
Isomerische SMILES |
CC/C=C(/C1=CSC(=N1)N)\C(=O)OC.Cl |
Kanonische SMILES |
CCC=C(C1=CSC(=N1)N)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


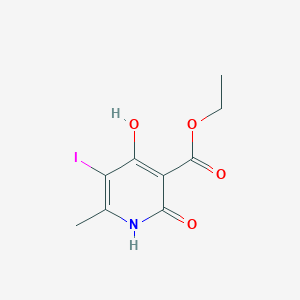
![L-Proline, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B13077876.png)
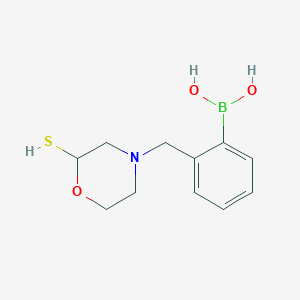
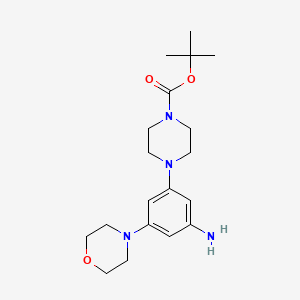


![tert-Butylrac-(1S,2S,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylatehydrochloride](/img/structure/B13077907.png)

![N-[bis(furan-2-yl)-1,3-thiazol-2-yl]-2-chloroacetamide](/img/structure/B13077910.png)

![4-Methyl-2-[(2-methylpentyl)amino]pentan-1-ol](/img/structure/B13077921.png)


